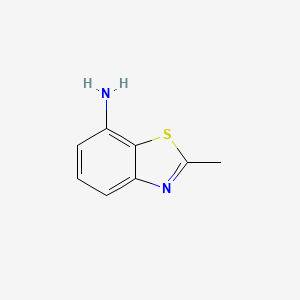

7-Amino-2-méthylbenzothiazole

Vue d'ensemble

Description

7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which is a heterocyclic compound. It consists of a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .Molecular Structure Analysis

The molecular structure of 7-Amino-2-methylbenzothiazole is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole and its derivatives are used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . The benzothiazole fluorescent probe detects anions through substitution and nucleophilic addition reactions .Applications De Recherche Scientifique

Agents anticancéreux

Les benzothiazoles ont montré un potentiel en tant qu'agents anticancéreux. Des recherches menées par le Dr. Malcolm Stevens de l'Université de Nottingham ont mis en évidence le benzothiazole et les composés apparentés pour leurs propriétés anticancéreuses .

Activité antimicrobienne

Ces composés présentent diverses activités biologiques, notamment des propriétés antimicrobiennes, qui pourraient être utiles dans le développement de nouveaux traitements contre les infections bactériennes .

Applications anti-inflammatoires

Les benzothiazoles possèdent également des propriétés anti-inflammatoires, ce qui en fait des candidats au développement de médicaments anti-inflammatoires .

Propriétés anticonvulsivantes

Certains dérivés du benzothiazole ont été remarqués pour leurs activités anticonvulsivantes, qui pourraient être explorées pour traiter les troubles convulsifs .

Potentiel antidiabétique

Le noyau benzothiazole a été associé à des effets antidiabétiques, suggérant un rôle dans la gestion du diabète .

Chimie organique synthétique

L'échafaudage de la 2-aminobenzothiazole est polyvalent et accessible par synthèse, ce qui le rend fascinant pour de multiples applications en chimie organique synthétique en raison de ses activités pharmacologiques puissantes .

Mécanisme D'action

Target of Action

7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .

Mode of Action

Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of 7-Amino-2-methylbenzothiazole.

Biochemical Pathways

The biochemical pathways affected by 7-Amino-2-methylbenzothiazole would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.

Result of Action

The molecular and cellular effects of 7-Amino-2-methylbenzothiazole would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .

Avantages Et Limitations Des Expériences En Laboratoire

7-Amino-2-methylbenzothiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in organic solvents and can be difficult to purify. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.

Orientations Futures

The potential future applications of 7-Amino-2-methylbenzothiazole are numerous. It could be used in the development of novel drugs and therapeutics, as well as in the study of protein-protein interactions. Additionally, it could be used as a fluorescent probe or as an inhibitor of bacterial enzymes. Furthermore, it could be used in the development of new diagnostic markers and therapeutics for a variety of diseases, such as cancer and infectious diseases. Finally, it could be used in the development of new drug delivery systems.

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUECAJACKRIDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

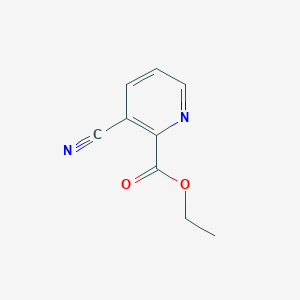

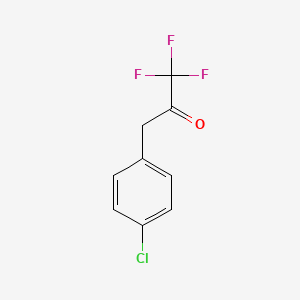

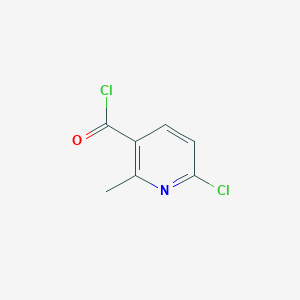

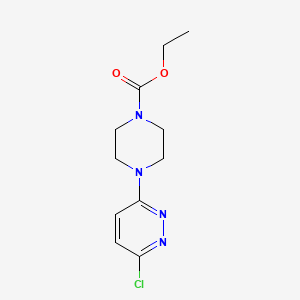

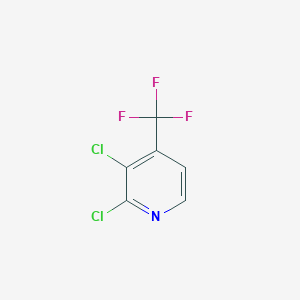

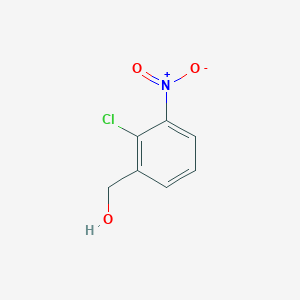

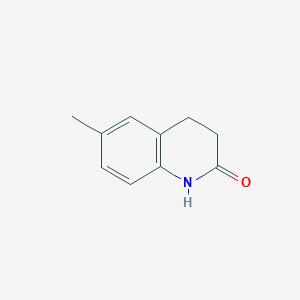

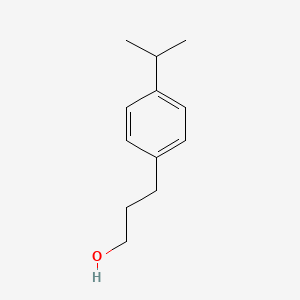

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?

A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including 7-Amino-2-methylbenzothiazole, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized 7-Amino-2-methylbenzothiazole and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of 7-Amino-2-methylbenzothiazole, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.

Q2: How does the position of the amino group in 7-Amino-2-methylbenzothiazole affect the properties of the resulting dyes?

A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in 7-Amino-2-methylbenzothiazole plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)